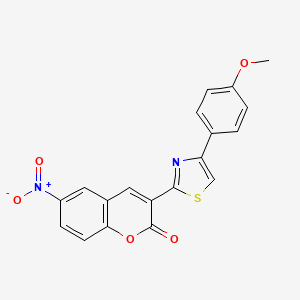

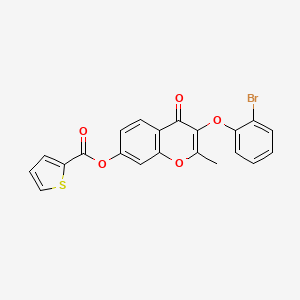

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

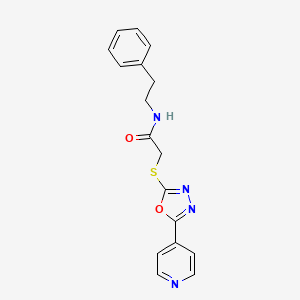

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The chromenone core provides a rigid, planar structure, while the bromophenoxy and thiophene-2-carboxylate groups may add steric bulk and influence the compound’s overall shape and properties.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The bromine atom in the bromophenoxy group could potentially be a site of electrophilic aromatic substitution reactions. The carbonyl group in the chromenone core could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the nature and arrangement of its functional groups .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Synthesis of Heterocyclic Compounds : Methyl 2-(bromomethyl)thiophene-3-carboxylates reacted with substituted 2-hydroxybenzonitriles to produce methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates. These compounds underwent tandem cyclization to form benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones, showcasing a method to synthesize complex heterocyclic systems (Yagodkina-Yakovenko et al., 2018).

Palladium-Catalyzed Arylation : Thiophene-2-carboxylates substituted at the 3-position were coupled with a variety of aryl/heteroaryl bromides under in situ decarboxylation. This process produced 5-arylated thiophene-3-sulfonic amides or esters, illustrating a direct regiospecific arylation technique (Bheeter et al., 2013).

Intramolecular Proton Transfer Mechanisms : The intramolecular proton transfer mechanisms of derivatives of 3-hydroxychromone were investigated, providing insights into the chemical behavior and potential application of similar compounds in fluorescence-based applications (Huang et al., 2017).

Photochemical Synthesis : Research on the photochemical synthesis of 4H-Thieno[3,2-c]chromene and their optical properties highlights the potential of such compounds in the development of covert marking pigments due to their unique photophysical properties (Ulyankin et al., 2021).

Material Science and Polymer Chemistry

Functionalized Polythiophenes : A study on the postpolymerization modification strategy to functionalize poly(3-hexylthiophene) highlights the application of similar chemical structures in tuning the properties of conjugated polymers for various device applications (Koo et al., 2014).

Electrochemical Synthesis of Polymers : The electrochemical synthesis of polythiophenes and polyselenophenes, when substituted with electron-donor groups, demonstrates the potential of similar chemical structures in the development of conductive polymers for electronic applications (Dian et al., 1986).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Propiedades

IUPAC Name |

[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrO5S/c1-12-20(27-16-6-3-2-5-15(16)22)19(23)14-9-8-13(11-17(14)25-12)26-21(24)18-7-4-10-28-18/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFRMPDULXGAAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CS3)OC4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~6~-(2-chlorobenzyl)-N~4~-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2968682.png)

![Methyl 2-[6-methoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2968683.png)

![5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2968684.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one](/img/structure/B2968689.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;dihydrochloride](/img/structure/B2968693.png)

![(5-Fluoropyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2968695.png)